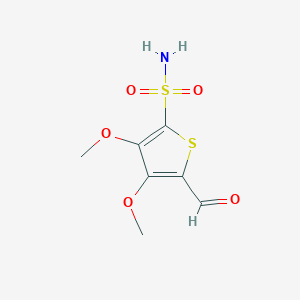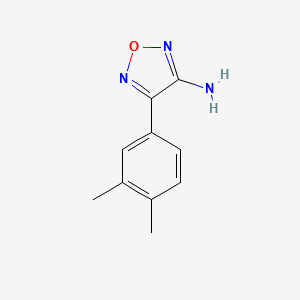![molecular formula C18H16N4O B2885878 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone CAS No. 1798040-15-9](/img/structure/B2885878.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Agents
Pyrimidine derivatives have been recognized for their antimicrobial and antibacterial properties. The structure of this compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria. Research indicates that similar pyrimidine compounds exhibit significant activity against a variety of microbial species .
Anticancer Research
The pyrimidine moiety is a common feature in many anticancer drugs. The specific structure of this compound, with its pyrido[4,3-d]pyrimidin-6(5H)-yl group, may interact with certain biological targets associated with cancer cell proliferation. Studies on related compounds have shown promise in the treatment of various cancers .
Anticonvulsant Activity
Compounds with a pyrimidine base have been evaluated for their anticonvulsant activities. This particular compound could be a candidate for the development of new anticonvulsant medications, potentially offering benefits for individuals with epilepsy or other seizure disorders .
Anti-Inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives makes them interesting candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, this compound could contribute to the development of novel anti-inflammatory therapies .
Agricultural Chemicals
Pyrimidine derivatives are also important in the field of agriculture. They can be used to synthesize compounds with herbicidal, insecticidal, and fungicidal properties, which are essential for crop protection and yield improvement .
Neuropharmacological Applications
Given the diverse biological activities of pyrimidine derivatives, there is potential for this compound to be used in neuropharmacology, particularly in the development of drugs that target neurological pathways and disorders .
Sigma Receptor Ligands
Sigma receptors are involved in several biological processes, and ligands that can bind to these receptors have therapeutic potential. This compound, with its complex pyrimidine structure, could serve as a sigma receptor ligand, which may have implications in treating neurodegenerative diseases .
Thyroid and Leukemia Medications
Pyrimidine derivatives have been used in the synthesis of drugs for thyroid disorders and leukemia. The unique structure of this compound may offer a new avenue for the development of medications targeting these conditions .
Propiedades
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-5-6-13-3-2-4-15(17(13)21-12)18(23)22-8-7-16-14(10-22)9-19-11-20-16/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLIODLEONLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC4=NC=NC=C4C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

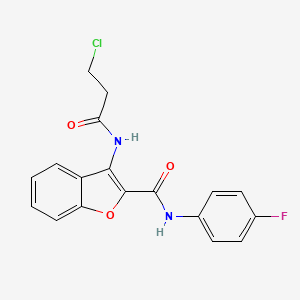

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)
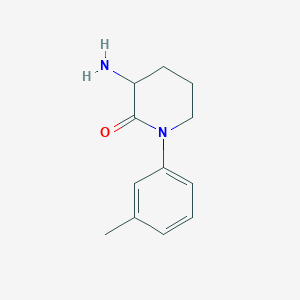
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)
![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)
![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)
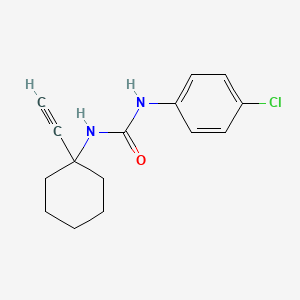

![3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2885816.png)
